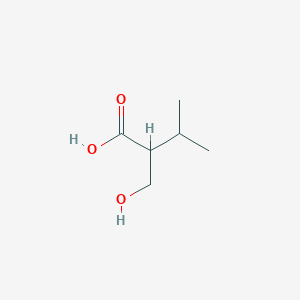

2-(Hydroxymethyl)-3-methylbutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)5(3-7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUOZUQIVRRPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Chemical Synthesis Routes

The asymmetric synthesis of 2-(hydroxymethyl)-3-methylbutanoic acid relies on methods that can precisely control the stereochemistry at the newly formed chiral center. Organocatalysis and the reduction of stereodefined precursors are prominent strategies.

Organocatalytic α-hydroxymethylation of aldehydes represents a direct and atom-economical route to chiral β-hydroxy carboxylic acids. organic-chemistry.org This transformation typically involves the reaction of an aldehyde with a formaldehyde (B43269) source, guided by a chiral organocatalyst. A notable class of catalysts for this purpose is the α,α-diarylprolinol trimethylsilyl (B98337) ethers. organic-chemistry.orgnih.gov These catalysts facilitate the enantioselective addition of a hydroxymethyl group to the α-position of aldehydes like 3-methylbutanal. organic-chemistry.orgnih.gov The reaction proceeds through an intermediate lactol, which helps maintain the configurational stability of the product. organic-chemistry.org

Another effective approach is the use of piperidine-based Takemoto catalysts in asymmetric transfer hydroxymethylation reactions. nih.govresearchgate.net This method employs formaldehyde surrogates that release anhydrous formaldehyde under basic conditions, which can improve compatibility with sensitive catalytic systems. researchgate.net These organocatalytic strategies have demonstrated considerable generality and provide the desired hydroxymethylated products in good to excellent yields and high enantiomeric ratios. nih.govresearchgate.net

An alternative strategy for achieving enantiopurity involves the stereocontrolled reduction of a chiral precursor where the stereocenter is already established. This method hinges on the synthesis of a starting material that contains a reducible functional group, such as a carboxylic acid ester or another carbonyl derivative, and the desired chirality.

A representative, though general, example of this approach is the reduction of chiral carboxylate derivatives. nih.gov For instance, a chiral diester, such as a derivative of a pyrrolo[1,2-c]thiazole, can be reduced using a powerful reducing agent like lithium aluminium hydride (LiAlH₄). nih.gov This type of reduction converts the ester groups into primary alcohols (hydroxymethyl groups) without disturbing the existing chiral center. nih.gov By applying this logic, one could envision a synthetic pathway where a chiral precursor containing a 3-methylbutanoyl backbone is synthesized first, followed by the stereoselective reduction of a carboxylate or related group at the C2 position to yield the target this compound.

Achieving high yields and enantioselectivity in these synthetic routes is critically dependent on the optimization of reaction conditions. nih.gov For the organocatalyzed hydroxymethylation using α,α-diarylprolinol trimethylsilyl ethers, several variables have been identified as crucial. organic-chemistry.orgnih.gov

| Parameter | Optimized Condition | System/Catalyst | Reference |

|---|---|---|---|

| pH | pH 7 Buffer (Potassium-based) | α,α-Diarylprolinol Trimethylsilyl Ether | organic-chemistry.org |

| Solvent | Toluene (Nonpolar) | α,α-Diarylprolinol Trimethylsilyl Ether | organic-chemistry.org |

| Formaldehyde Source | Fresh Formalin or Formaldehyde Surrogates | Organocatalysis | organic-chemistry.orgresearchgate.net |

| Catalyst Loading | 5 mol% (effective, but may increase time) | Organocatalysis | organic-chemistry.org |

| Reactant Concentration | Optimized ratio of biocatalyst, amino acid, and formaldehyde | Chemoenzymatic Cascade | nih.gov |

Chemoenzymatic and Biocatalytic Production

Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. Enzymes can operate under mild conditions and exhibit remarkable stereospecificity.

A highly effective chemoenzymatic strategy for producing this compound begins with the readily available amino acid L-isoleucine. nih.gov L-isoleucine, or (2S,3S)-2-amino-3-methylpentanoic acid, serves as a chiral starting block. researchgate.netnih.gov The process involves an initial enzymatic step to convert the amino acid into a 2-oxoacid. nih.gov This is achieved using an L-amino acid deaminase, which removes the amino group. nih.gov

Following the formation of the 2-oxoacid intermediate, a stereoselective aldol (B89426) addition of a hydroxymethyl group from formaldehyde is catalyzed by a specific aldolase (B8822740) or hydroxymethyltransferase. nih.gov This key step establishes the final stereochemistry of the product. The resulting 4-hydroxy-2-oxoacid is then converted to the final this compound via oxidative decarboxylation, often driven by hydrogen peroxide. nih.gov This biocatalytic derivation from a natural amino acid is an efficient route to the target molecule with high enantiomeric purity. nih.gov

To streamline the synthesis and improve efficiency, multiple enzymatic reactions can be combined into a one-pot cascade. sci-hub.serug.nl Such multi-enzyme cascades minimize the need for intermediate purification steps, reduce waste, and can shift reaction equilibria to favor product formation. rug.nl

For the synthesis of this compound, a two-enzyme cascade has been successfully implemented. nih.gov This system begins with the conversion of an L-α-amino acid like L-isoleucine to its corresponding 2-oxoacid. nih.gov The crucial second step is an enzymatic stereoselective aldol addition of this 2-oxoacid to formaldehyde. nih.gov This step is catalyzed by one of two enantiocomplementary Type II 2-oxoacid aldolases: 2-keto-3-deoxy-l-rhamnonate aldolase (YfaU) or 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT). nih.gov By selecting the appropriate enzyme (or its engineered variant, such as MBP-YfaU-W23V or KPHMT-I202A), either the (S)- or (R)-enantiomer of the resulting 4-hydroxy-2-oxoacid can be produced with high enantiomeric excess (91–98% ee). nih.gov A final in situ oxidative decarboxylation step yields the desired enantiocomplementary this compound. nih.gov

| Enzyme | Abbreviation/Variant | Function | Enantiomeric Product Precursor | Reference |

|---|---|---|---|---|

| L-amino acid deaminase | PmaLAAD | Converts L-isoleucine to 2-oxoacid | N/A (Intermediate) | nih.gov |

| 2-keto-3-deoxy-l-rhamnonate aldolase (fused with Maltose Binding Protein) | MBP-YfaU-W23V | Stereoselective aldol addition | (S)-enantiomer | nih.gov |

| 3-methyl-2-oxobutanoate hydroxymethyltransferase | KPHMT-I202A | Stereoselective aldol addition | (R)-enantiomer | nih.gov |

Strategies for Biocatalyst Optimization and Substrate Conversion

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to its high selectivity and mild reaction conditions. Lipases, in particular, are widely employed for the kinetic resolution of racemic mixtures, a process that separates enantiomers based on their different reaction rates with the enzyme.

The enzymatic kinetic resolution (EKR) of racemic hydroxy acids or their ester derivatives is a common strategy. In this process, a lipase (B570770) selectively acylates or hydrolyzes one enantiomer, leaving the other unreacted and allowing for their separation. The efficiency of this resolution is determined by the enantiomeric ratio (E), a measure of the enzyme's selectivity. For instance, lipases from Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens have demonstrated high efficacy in resolving structurally similar compounds, achieving high enantiomeric excess (ee) values at approximately 50% conversion. nih.gov

Optimization of the biocatalytic process is critical to maximize yield and selectivity. Key parameters that are typically fine-tuned include:

Enzyme Selection: Different lipases exhibit varying selectivity towards a given substrate. Screening a variety of lipases is the first step in identifying the most effective biocatalyst.

Reaction Medium: The choice of solvent can significantly impact enzyme activity and stability. Organic solvents like hexane (B92381) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are often used. nih.gov Solvent-free systems are also explored to create more environmentally friendly processes.

Acyl Donor: In transesterification reactions, the nature of the acyl donor (e.g., vinyl acetate, acetic anhydride) can influence the reaction rate and conversion.

Temperature: Enzyme activity is temperature-dependent. Finding the optimal temperature is crucial to ensure high reaction rates without causing enzyme denaturation.

Substrate and Enzyme Concentration: The molar ratio of the substrates and the amount of biocatalyst used are adjusted to achieve optimal conversion rates in a reasonable timeframe. semanticscholar.org

Response surface methodology (RSM) is a statistical approach frequently used to optimize these multiple variables simultaneously, leading to the most efficient reaction conditions for conversion and enantioselectivity. semanticscholar.orgresearchgate.net While direct research on optimizing biocatalysts for this compound is not extensively published, the principles derived from the resolution of analogous compounds like 2-octanol (B43104) and various Morita-Baylis-Hillman adducts provide a robust framework for developing such processes. nih.govsemanticscholar.org

Derivatization and Application as a Synthetic Building Block

The true value of this compound lies in its utility as a versatile chiral building block. Its carboxylic acid and primary alcohol functionalities provide two reactive centers for further chemical modifications, allowing its incorporation into a wide array of more complex molecules.

Formation of Esters, Amides, and Acyl Chlorides

The functional groups of this compound can be readily converted into other important chemical moieties.

Esters: Esterification of the carboxylic acid group is a common transformation. This can be achieved through Fischer esterification, where the acid is heated with an alcohol in the presence of an acid catalyst like sulfuric acid. nih.gov Alternatively, lipase-catalyzed esterification offers a milder and more selective method, particularly useful when preserving the stereochemistry of the chiral center is paramount. jocpr.commdpi.com Lipases such as Candida antarctica lipase B (CALB) are highly effective for such transformations. jocpr.com

Amides: The carboxylic acid can be converted into an amide by reaction with an amine. This transformation often requires an activating agent to facilitate the reaction. Common methods include:

Heating the ammonium (B1175870) salt of the carboxylic acid. nih.gov

Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (2-(Thiophen-2-ylmethyl)phenyl)boronic acid, which facilitate amide bond formation under mild conditions. nih.govresearchgate.net

Conversion of the corresponding ester to an amide through direct amidation, for instance, by reacting with sodium amidoboranes. nih.gov

Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This transformation provides a highly reactive intermediate that can readily undergo reactions to form esters and amides. The (2S)-2-hydroxy-3-methylbutanoyl chloride is a known derivative. researchgate.net

| Derivative | Functional Group Formed | Reagents/Methods |

| Ester | -COOR | Alcohol, Acid Catalyst (Fischer Esterification); Lipase, Alcohol (Enzymatic Esterification) |

| Amide | -CONR₂ | Amine, Coupling Agents (e.g., DCC); Amine, Heat (from ammonium salt); Amine, Sodium Amidoboranes (from ester) |

| Acyl Chloride | -COCl | Thionyl chloride (SOCl₂); Oxalyl chloride ((COCl)₂) |

Integration into Diverse Organic Molecules and Pharmaceutical Intermediates

The (S)-enantiomer, in particular, is used as a chiral building block for peptide synthesis. nih.gov Its structural similarity to the amino acid valine makes it a key precursor in the synthesis of peptide analogs and other mimetics.

A significant application of this compound is in the development of pharmaceuticals. For instance, 2-hydroxy-3-methylbutyric acid has been identified as having potential for the prevention and treatment of atherosclerosis. cardiff.ac.uk Studies have shown that it can reduce aortic plaque size and lower serum levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol (LDL-C) in animal models. cardiff.ac.uk As an endogenous metabolite in the human body, it is considered to have a good safety profile for clinical applications. cardiff.ac.uk

Furthermore, the structural motif of this compound is found in various complex natural products and is a target for synthetic chemists. Its integration into larger molecules can be a key step in the total synthesis of such compounds. For example, related hydroxy acid derivatives are crucial intermediates in the synthesis of anti-inflammatory drugs and antiviral agents. cardiff.ac.uk The synthesis of conjugates of ibuprofen (B1674241) with other heterocyclic moieties demonstrates how such acid structures are integrated to create new drug candidates with potentially improved properties.

The ability to synthesize this compound in an enantiomerically pure form through methods like biocatalytic resolution, and its subsequent derivatization, solidifies the role of this compound as a significant component of the "chiral pool" available to synthetic chemists for creating novel and effective pharmaceutical agents. semanticscholar.orgnih.gov

Biochemical Pathways and Metabolic Interconnections

Metabolism within Branched-Chain Amino Acid Catabolism

2-(Hydroxymethyl)-3-methylbutanoic acid, also known as 2-hydroxy-3-methylbutyric acid or 2-hydroxyisovaleric acid, is a metabolite that originates from the catabolism of the branched-chain amino acids (BCAAs) valine, leucine (B10760876), and isoleucine. nih.govhmdb.ca The breakdown of these essential amino acids is a crucial process for energy production and the synthesis of other molecules. The initial steps of catabolism for all three BCAAs follow a common pathway before diverging into specific routes for each amino acid. qiagen.comyoutube.com

The catabolism of isoleucine is a multi-step process that involves its conversion to acetyl-CoA and propionyl-CoA. qiagen.comnih.gov The initial step is a transamination reaction to form the corresponding α-keto acid, α-keto-β-methylvalerate. youtube.com This is followed by oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase complex. qiagen.com

A notable aspect of isoleucine metabolism is the existence of the "R-pathway," which involves the interconversion of isoleucine and its diastereomer, alloisoleucine. nih.gov It was initially proposed that this interconversion occurred through the keto-enol racemization of their respective α-keto acids. nih.gov However, studies using isotopic labeling have shown that isoleucine can be converted to alloisoleucine while retaining the nitrogen atom, which contradicts the involvement of the α-keto acid intermediate in this specific interconversion. nih.gov Alloisoleucine is considered an unavoidable byproduct of isoleucine transamination. nih.gov While this compound is a downstream metabolite in the broader BCAA catabolic pathway, its direct and specific role within the R-pathway of isoleucine metabolism is not extensively detailed in current literature.

The metabolic pathways of leucine and valine are intrinsically linked to the formation of this compound. nih.govhmdb.ca Similar to isoleucine, the catabolism of leucine and valine begins with transamination to their respective α-keto acids: α-ketoisocaproate from leucine and α-ketoisovalerate from valine. youtube.commcw.edu These α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex. qiagen.comyoutube.com

The subsequent breakdown of the acyl-CoA derivatives proceeds through a series of reactions, including dehydrogenation and hydration. qiagen.com It is during these downstream steps that intermediates are formed which can lead to the synthesis of this compound. For instance, the metabolism of valine produces intermediates that are structurally related to this compound. nih.gov Therefore, the presence of this compound in biological systems is an indicator of active BCAA catabolism. nih.govhmdb.ca

Table 1: Overview of Branched-Chain Amino Acid Catabolism Initiation

| Amino Acid | Initial α-Keto Acid |

|---|---|

| Isoleucine | α-keto-β-methylvalerate |

| Leucine | α-ketoisocaproate |

| Valine | α-ketoisovalerate |

Enzymatic Reactions and Molecular Interactions

The formation and further transformation of this compound are governed by a series of specific enzymatic reactions. These enzymes play a critical role in maintaining the flow of metabolites through the BCAA catabolic pathways.

The branched-chain α-keto acid dehydrogenase (BCKDH) complex is a key regulatory enzyme in BCAA catabolism. qiagen.comyoutube.com It catalyzes the irreversible oxidative decarboxylation of the α-keto acids derived from isoleucine, leucine, and valine. qiagen.com While not directly producing this compound, the activity of the BCKDH complex is a prerequisite for its formation by providing the necessary downstream substrates.

The subsequent metabolism of the resulting acyl-CoA derivatives involves several enzymes, including dehydrogenases and hydratases. For example, in the degradation pathway of isoleucine in some organisms, 2-methyl-3-hydroxybutyryl-CoA dehydrogenase catalyzes the oxidation of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA. nih.gov While the specific involvement of 3-oxothiolase in the direct metabolism of this compound is not clearly detailed, thiolases are generally involved in the cleavage of ketoacyl-CoAs, a common step in the final stages of BCAA degradation. qiagen.com

The precise roles of aldolases and hydroxymethyltransferases in the primary biosynthesis of this compound are not well-defined in the available scientific literature. Aldolases are enzymes that catalyze aldol (B89426) reactions, which involve the formation of carbon-carbon bonds, and are crucial in various metabolic pathways, but their specific action on substrates leading directly to this compound is not prominently documented. Similarly, hydroxymethyltransferases are responsible for the transfer of a hydroxymethyl group from one molecule to another, but their specific contribution to the synthesis of this particular compound from primary precursors is not extensively characterized. The formation of this compound is generally understood as a product of the broader BCAA degradation pathways. hmdb.ca

Recent research has begun to uncover the roles of this compound in cellular signaling. One study found that as a metabolite derived from Lactobacillus paracasei, it promotes the proliferation of intestinal epithelial cells. frontiersin.org This effect is achieved by upregulating the MYC signaling pathway through the interaction of the transcription factor MAFF with the c-myc promoter binding protein 1 (MBP1). frontiersin.org

Furthermore, 2-Hydroxy-3-methylbutanoic acid is a structural analogue of gamma-hydroxybutyrate (GHB), a known neurotransmitter and psychoactive drug. This structural similarity suggests the potential for interaction with various receptors in the central nervous system, although specific receptor binding and functional modulation by this compound itself require further investigation. The ability of molecules to act as allosteric modulators, binding to sites on a receptor distinct from the primary ligand binding site to alter receptor function, is a recognized mechanism in pharmacology. doi.org

Table 2: Investigated Cellular Signaling Role of 2-Hydroxy-3-methylbutyric acid

| Cellular Process | Signaling Pathway | Mechanism | Reference |

|---|---|---|---|

| Intestinal Epithelial Cell Proliferation | MYC Signaling Pathway | Upregulation of MYC gene expression via MAFF/MBP1 interaction | frontiersin.org |

Microbial Production and Metabolic Regulation

The biosynthesis of this compound and structurally related compounds is observed in various microbial species, where its production is intricately linked to specific metabolic pathways and regulatory responses to environmental cues.

Production by Bacterial Strains (e.g., Lactobacillus paracasei, Lactococcus lactis, Streptomyces cavourensis)

Several bacterial strains are known to produce this compound or are implicated in its synthesis through their metabolic activities, particularly the catabolism of branched-chain amino acids.

Lactobacillus paracasei : Strains of Lactobacillus paracasei, a lactic acid bacterium, have been identified as producers of this compound, referred to in some studies as 2-hydroxy-3-methylbutyric acid. For instance, the strain L. paracasei BD5115, isolated from human milk, was found to secrete this compound. nih.govnih.govfrontiersin.org The production is part of its broader metabolic output, which includes various organic acids. researchgate.net This species demonstrates robust metabolic capabilities, including the biotransformation of various substrates. mdpi.com

Lactococcus lactis : As a key bacterium in dairy fermentations, Lactococcus lactis is renowned for its ability to convert amino acids into aroma compounds. mdpi.comnih.gov Its metabolic pathways are well-suited for the catabolism of branched-chain amino acids like leucine and isoleucine, which serve as precursors for branched-chain aldehydes and acids. researchgate.net While its primary fermentation product is lactic acid, under specific conditions, its enzymatic machinery can facilitate the production of various branched-chain compounds that contribute to the flavor profiles of fermented foods. mdpi.comdtu.dk

Streptomyces species : While direct production by Streptomyces cavourensis is not prominently documented in available literature, the genus Streptomyces is known for its complex secondary metabolism. Genome mining of Streptomyces coelicolor has led to the discovery of a family of related signaling molecules, 2-alkyl-4-hydroxymethylfuran-3-carboxylic acids (AHFCAs). nih.govnih.gov The biosynthesis of these molecules involves precursors from primary metabolism, suggesting that the enzymatic logic for producing complex, branched, and hydroxylated carboxylic acids is present within this genus. nih.gov This indicates a potential capability for producing similar compounds across different Streptomyces species.

| Bacterial Strain/Genus | Metabolic Capability | Key Precursors | Relevant Products | Source(s) |

|---|---|---|---|---|

| Lactobacillus paracasei BD5115 | Directly produces the compound as a metabolite. | Not specified, likely branched-chain amino acids. | 2-hydroxy-3-methylbutyric acid | nih.govnih.govfrontiersin.org |

| Lactococcus lactis | Catabolizes branched-chain amino acids to aroma compounds. | Leucine, Isoleucine | 2-methylbutanal, α-ketoisocaproic acid | nih.govresearchgate.net |

| Streptomyces coelicolor | Produces structurally related signaling molecules. | Glycerol, Acetate | 2-alkyl-4-hydroxymethylfuran-3-carboxylic acids (AHFCAs) | nih.govnih.gov |

Influence of Nutrient Starvation and Stress on Microbial Metabolic Shifts

Microbial metabolism is highly plastic, and environmental stressors such as nutrient depletion or pH changes can trigger significant metabolic rerouting. These shifts often lead to the production of specialized metabolites, including branched-chain acids.

Under conditions of acid stress and carbon starvation, some bacteria shift from sugar catabolism to amino acid catabolism to maintain their redox balance and support growth. nih.gov For example, research on Lactobacillus sanfranciscensis demonstrated that acid stress induced a metabolic shift that resulted in the overproduction of 3-methylbutanoic and 2-methylbutanoic acids, with metabolite levels increasing up to sevenfold. nih.gov This change is accompanied by the overexpression of genes involved in branched-chain amino acid (BCAA) catabolism. nih.gov

General studies on microbial stress response show that nutrient starvation universally impacts metabolic activity.

Carbon Starvation : In Pseudomonas aeruginosa, carbon-limiting conditions halt growth and can affect biofilm architecture, forcing the bacterium to utilize alternative substrates. nih.govnih.gov

Nitrogen Starvation : A lack of nitrogen can induce the degradation of nitrogen-containing compounds like proteins and chlorophyll (B73375) in microorganisms, alongside the accumulation of energy-rich compounds such as lipids. mdpi.com

Phosphorus Starvation : Phosphorus limitation can be particularly detrimental, leading to cell death in some bacteria, highlighting its critical role in energy production and survival. nih.govnih.gov

These stress-induced metabolic shifts suggest a survival strategy where microbes catabolize available amino acids to generate energy and essential precursors when preferred nutrient sources are unavailable. This can enhance the production of compounds like this compound, which derive from BCAA pathways.

| Stress/Starvation Condition | Microorganism(s) | Observed Metabolic Shift/Response | Source(s) |

|---|---|---|---|

| Acid Stress & Carbon Starvation | Lactobacillus sanfranciscensis | Shift from sugar to amino acid catabolism; overproduction of branched-chain fatty acids. | nih.gov |

| Carbon Limitation | Pseudomonas aeruginosa | Growth halted; cells enter a stationary state. | nih.govnih.gov |

| Nitrogen Limitation | Green microalgae | Degradation of nitrogenous compounds; accumulation of lipids. | mdpi.com |

| Chemical Stress (Silver Nanoparticles) | Various bacteria | Induces metabolic shifts altering the profile of volatile organic compounds derived from amino acid and fatty acid metabolism. | mdpi.com |

Role in Microbial Growth Induction and Ecosystem Dynamics

Branched-chain hydroxy acids (BCHAs), including compounds structurally similar to this compound, can act as signaling molecules within microbial ecosystems, influencing the growth of other species. In vitro studies have shown that BCHAs like 2-hydroxyisovaleric acid can stimulate the growth of beneficial gut bacteria, such as those from the Lactobacillaceae and Bifidobacteriaceae families. nih.gov Conversely, the same compounds can inhibit the growth of pathogenic species like Bacteroides fragilis in a dose-dependent manner. nih.gov

Biosynthetic Precursors and Subsequent Biotransformations

This compound is not only a metabolic end-product but also serves as a valuable intermediate or precursor in other biological pathways, from pheromone synthesis to the formation of complex lipids.

Precursor for Pheromones in Arthropod Species

Enantiomerically pure (R)-3-hydroxycarboxylic acids, a class that includes derivatives of this compound, are valuable chiral building blocks in organic synthesis. ethz.ch They are recognized as starting materials for the synthesis of various bioactive molecules, including pheromones used by arthropod species. ethz.ch For example, these acids can be utilized in the chemical synthesis of the sex pheromone of the drugstore beetle, Stegobium paniceum. ethz.ch

Conversion to Branched-Chain Fatty Acids

In certain microbial ecosystems, such as the rumen, branched-chain volatile fatty acids serve as essential growth factors and biosynthetic primers. Rumen bacteria like Ruminococcus flavefaciens and Ruminococcus albus can utilize branched-chain acids as primers for the synthesis of higher, long-chain branched fatty acids. nih.gov These bacteria incorporate precursors like isobutyrate and isovalerate to produce major cellular lipid components, including branched-chain C14, C15, and C16 fatty acids and aldehydes. nih.gov This process demonstrates a key biotransformation where a short-chain precursor is elongated into a structural component of the bacterial cell membrane. nih.gov Studies with Bacillus subtilis have also confirmed that precursors like valine can be channeled into the biosynthesis of branched-chain fatty acids. researchgate.net

| Precursor | Microorganism | Resulting Biotransformation Product(s) | Source(s) |

|---|---|---|---|

| Isobutyrate-1-C14 | Ruminococcus flavefaciens | Branched-chain C14 and C16 fatty acids | nih.gov |

| Isovalerate-1-C14 | Ruminococcus flavefaciens | Branched-chain C15 and C17 fatty acids | nih.gov |

| Valine | Bacillus subtilis | Branched-chain fatty acids | researchgate.net |

Advanced Analytical Strategies for Quantification and Structural Elucidation

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to the analysis of 2-(Hydroxymethyl)-3-methylbutanoic acid, enabling its separation from matrix components and the resolution of its different isomeric forms.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov For a non-volatile compound like this compound, a chemical derivatization step is required to increase its volatility. This typically involves converting the carboxylic acid and hydroxyl groups into less polar esters and ethers, such as trimethylsilyl (B98337) (TMS) derivatives. nist.gov

The key challenge in analyzing this compound is the presence of two chiral centers (at carbons 2 and 3), which results in four possible stereoisomers (2R,3R; 2S,3S; 2R,3S; 2S,3R). To separate these enantiomers and diastereomers, a chiral stationary phase is necessary. gcms.cz Chiral columns, often containing cyclodextrin (B1172386) derivatives like CP-Chirasil-Dex CB, create a chiral environment where enantiomers interact differently, leading to different retention times. gcms.czicm.edu.pl This enantioselective separation allows for the determination of the enantiomeric purity or enantiomeric excess (ee) in a sample. icm.edu.pl The mass spectrometer then provides mass information for the eluting compounds, confirming their identity.

Table 1: Illustrative GC-MS Parameters for Chiral Analysis of this compound Derivatives

| Parameter | Value/Description |

| Column | Chiral Capillary Column (e.g., CP-Chirasil-Dex CB, 30 m x 0.25 mm) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Initial 70°C, ramp at 5°C/min to 200°C, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for quantifying non-volatile, polar compounds like organic acids in complex biological matrices. nih.govmdpi.com Unlike GC-MS, LC-MS often does not require derivatization, although it can be used to enhance sensitivity. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is a common approach for separating organic acids. lcms.cz

For targeted quantification, tandem mass spectrometry (MS/MS) is employed, typically in the Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov In this setup, the precursor ion corresponding to the deprotonated molecule [M-H]⁻ is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This process provides exceptional specificity and sensitivity, allowing for accurate concentration measurements even at very low levels in samples like plasma or serum. nih.gov The use of stable isotope-labeled internal standards is critical for correcting analytical variations and ensuring high accuracy. nih.gov

Table 2: Representative LC-MS/MS Parameters for Quantification

| Parameter | Value/Description |

| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MRM Transition | Precursor Ion [M-H]⁻ → Product Ion (e.g., loss of H₂O or COOH) |

| Internal Standard | ¹³C- or ²H-labeled this compound |

Capillary Electrophoresis (CE) is an alternative separation technique that offers high efficiency, rapid analysis times, and minimal sample consumption. creative-biolabs.commdpi.com Separation in CE is based on the electrophoretic mobility of analytes in an electric field. scielo.brresearchgate.net As a carboxylic acid, this compound is negatively charged in a neutral or alkaline buffer and will migrate based on its charge-to-mass ratio. creative-biolabs.com

CE is particularly well-suited for the analysis of small ions and polar molecules in complex biological fluids. nih.govnih.gov Its unique separation mechanism provides a different selectivity compared to chromatographic methods, making it a valuable tool for confirmation or for resolving co-eluting interferences seen in LC or GC. nih.gov While direct UV detection is possible, coupling CE to a mass spectrometer (CE-MS) can significantly enhance sensitivity and provide structural confirmation. nih.gov

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. ethernet.edu.et One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. mdpi.com

For this compound (CH₃-CH(CH₃)-CH(CH₂OH)-COOH), NMR can confirm the presence of all functional groups and map out the carbon skeleton. The chemical shifts, signal integrations, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, provide a unique fingerprint of the molecule.

Table 3: Predicted ¹H NMR Data for this compound (in D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~11.0-12.0 (in non-aqueous solvent) | Singlet (broad) | 1H |

| -CH(CH₂OH)- | ~2.6 - 2.8 | Multiplet | 1H |

| -CH₂OH | ~3.6 - 3.8 | Multiplet | 2H |

| -CH(CH₃)- | ~1.9 - 2.1 | Multiplet | 1H |

| -CH(CH₃)CH₃ | ~0.9 - 1.0 | Doublet | 3H |

| -CH(CH₃)CH₃ | ~0.9 - 1.0 | Doublet | 3H |

Table 4: Predicted ¹³C NMR Data for this compound (in D₂O)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | ~178 - 181 |

| -C H(CH₂OH)- | ~52 - 55 |

| -C H₂OH | ~63 - 66 |

| -C H(CH₃)- | ~30 - 33 |

| -CH(C H₃)CH₃ | ~18 - 22 |

| -CH(CH₃)C H₃ | ~16 - 20 |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula. nih.gov This capability is essential for distinguishing between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₆H₁₂O₃. HRMS analysis would be used to confirm this formula by matching the experimentally measured exact mass with the theoretically calculated mass. This provides a high degree of confidence in the compound's identity, complementing the structural data obtained from NMR.

Table 5: Molecular Formula and Mass Data

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Nominal Mass | 132 |

| Calculated Exact Mass | 132.07864 u |

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. mdpi.comsemanticscholar.org As a form of absorption spectroscopy, ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.net This technique is particularly valuable for distinguishing between enantiomers, which are non-superimposable mirror images of each other. The resulting ECD spectrum provides information about the spatial arrangement of chromophores within the molecule, allowing for the assignment of its absolute stereochemistry. nih.govnih.gov

For hydroxycarboxylic acids like this compound, ECD analysis is instrumental. Studies on the D- and L-enantiomers of 2-hydroxy-3-methylbutanoic acid in aqueous solution have been conducted in the 170-280 nm wavelength range. researchgate.net A critical aspect of validating the recorded data is the confirmation of the mirror symmetry of the ECD spectra for the respective enantiomers, where the magnitude and position of the spectral extrema are nearly identical but opposite in sign. researchgate.net For instance, the ECD spectrum of the D-enantiomer (which has an R-configuration for this compound) will be a mirror image of the L-enantiomer (S-configuration). researchgate.net

The assignment of absolute configuration is often supported by theoretical calculations. Time-dependent density functional theory (TDDFT) is used to calculate the theoretical ECD spectrum for a specific enantiomer (e.g., the (S)- or (R)-configuration). semanticscholar.orgnih.gov This calculated spectrum is then compared with the experimental spectrum. A good correlation between the experimental and theoretical spectra for a given configuration confirms the absolute stereochemistry of the analyte. nih.gov

The experimental setup for ECD measurements typically involves a spectropolarimeter. The sample is dissolved in a suitable solvent, such as methanol (B129727) or an aqueous solution, and placed in a quartz cuvette. mdpi.comnih.gov The instrument then records the differential absorbance as it scans through a range of ultraviolet wavelengths. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. youtube.com The method is based on the principle that bonds within a molecule vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique IR spectrum that acts as a molecular fingerprint. docbrown.info

The structure of this compound contains two key functional groups that produce characteristic signals in an IR spectrum: a hydroxyl group (-OH) and a carboxylic acid group (-COOH).

The IR spectrum of a similar compound, 2-methylpropanoic acid, provides a reference for the expected absorptions. docbrown.info

O-H Stretching: The hydroxyl group of the carboxylic acid gives rise to a very broad and strong absorption band in the region of 3300 to 2500 cm⁻¹. docbrown.info This broadness is a result of extensive hydrogen bonding between the carboxylic acid molecules. The additional hydroxymethyl group in the target compound would also contribute to O-H stretching in the broader 3500-3200 cm⁻¹ region.

C=O Stretching: The carbonyl group (C=O) of the carboxylic acid produces a very strong and sharp absorption peak. Typically, for a saturated carboxylic acid, this peak appears between 1725 and 1700 cm⁻¹. youtube.com The exact position can be influenced by hydrogen bonding. nih.gov

C-H Stretching: Absorptions due to the stretching of C-H bonds in the methyl and methine groups occur just below 3000 cm⁻¹.

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.info It contains a complex pattern of overlapping vibrations, including C-O stretching and O-H bending, that are unique to the specific molecule. docbrown.info

The table below summarizes the expected prominent IR absorption bands for identifying the functional groups in this compound.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Characteristics |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad, strong intensity |

| ~3500 - 3200 | O-H stretch | Alcohol | Broad, strong intensity |

| ~2960 - 2850 | C-H stretch | Alkane (methyl/methine) | Medium to strong intensity |

| ~1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, sharp intensity |

| ~1300 - 1200 | C-O stretch | Carboxylic Acid, Alcohol | Medium intensity |

| ~1450 & ~1375 | C-H bend | Alkane (methyl/methine) | Variable intensity |

This data is based on typical ranges for the specified functional groups. youtube.comdocbrown.info

Methodologies for Sample Preparation and Derivatization

Effective sample preparation is a critical step for the accurate quantification of analytes in complex matrices such as biological fluids or environmental samples. mdpi.com Techniques like Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are employed to isolate and concentrate target compounds, while derivatization is used to improve their analytical properties for detection.

Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that isolates analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. nih.gov The process involves several key steps:

Conditioning: The sorbent in the SPE cartridge is treated with a solvent to wet the packing material and create an environment suitable for retaining the analyte. nih.govnih.gov

Sample Loading: The sample solution is passed through the cartridge, and the analyte adsorbs to the solid phase. nih.gov

Washing: Impurities and interfering compounds are washed from the cartridge with a solvent that does not elute the analyte of interest. nih.govnih.gov

Elution: A different solvent is used to desorb the analyte from the sorbent, collecting it in a concentrated and purified form for analysis. nih.gov

For acidic compounds like this compound, a reversed-phase polymeric sorbent can be effective for extraction from aqueous solutions, allowing for the removal of highly polar interferences. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technology that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes. sigmaaldrich.commdpi.com The fiber can be directly immersed in a liquid sample or exposed to the headspace above the sample (Headspace SPME) to extract volatile and semi-volatile compounds. mdpi.comsigmaaldrich.com The principle relies on the equilibrium of analytes between the sample matrix and the fiber coating. sigmaaldrich.com After extraction, the fiber is transferred directly to the injection port of a gas chromatograph (GC) or an interface for high-performance liquid chromatography (HPLC), where the analytes are thermally desorbed for analysis. sigmaaldrich.com

The choice of fiber coating is crucial for efficient extraction. mdpi.com Coatings like polydimethylsiloxane (B3030410) (PDMS) are nonpolar, while those containing divinylbenzene (B73037) (DVB) or carboxen (CAR) offer different selectivities. mdpi.com For polar analytes like short-chain acids, hydrophilic-lipophilic balanced (HLB) sorbents can offer superior extraction efficiency. mdpi.com The extraction efficiency in SPME can be optimized by adjusting parameters such as extraction time, temperature, and the addition of salt to the sample matrix. mdpi.com

| Parameter | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |

| Principle | Analyte partitioning between liquid sample and solid sorbent bed in a cartridge. nih.gov | Analyte partitioning between sample and a coated fiber. sigmaaldrich.com |

| Solvent Use | Requires solvents for conditioning, washing, and elution. nih.gov | Largely solvent-free (desorption is typically thermal). sigmaaldrich.com |

| Format | Packed cartridges or disks. nih.gov | Coated fused silica fiber in a holder. sigmaaldrich.com |

| Typical Sorbents | Reversed-phase (e.g., C18), normal-phase, ion-exchange, polymeric (e.g., Strata-X). nih.gov | PDMS, DVB, CAR, Polyacrylate, HLB. mdpi.com |

| Application | Cleanup and concentration of analytes from complex matrices. nih.gov | Extraction of volatile and semi-volatile compounds from various samples. sigmaaldrich.commdpi.com |

Derivatization Procedures for Enhanced Analyte Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for GC and HPLC. nih.govnih.gov For a compound like this compound, which contains polar hydroxyl and carboxylic acid groups, derivatization is often necessary to:

Increase volatility and thermal stability for GC analysis. youtube.com

Reduce polarity to prevent peak tailing on chromatographic columns. youtube.com

Enhance detector response for improved sensitivity in both GC-MS and LC-MS. nih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS): A common and effective strategy for compounds with active hydrogens (as in -OH and -COOH groups) is a two-step derivatization involving methoximation followed by silylation. nih.govyoutube.com

Methoximation: The sample is first treated with a reagent like methoxyamine hydrochloride. This step converts carbonyl groups (if present) into their methoxime derivatives, which prevents tautomerization and the formation of multiple derivative peaks. youtube.com

Silylation: This is the primary step for derivatizing hydroxyl and carboxyl groups. A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide and Trimethylchlorosilane (BSTFA:TMCS), replaces the active hydrogen atoms with a nonpolar trimethylsilyl (TMS) group. youtube.commdpi.com This process creates TMS-ethers and TMS-esters, which are much more volatile and thermally stable, making them ideal for GC-MS analysis. youtube.com Another approach involves alkylation using alkyl chloroformates, which can simultaneously derivatize carboxylic, hydroxyl, and amino groups. nih.gov

For High-Performance Liquid Chromatography (HPLC): While derivatization is less frequently required for HPLC than for GC, it can be used to introduce a chromophore or fluorophore for UV or fluorescence detection, or to enhance ionization for mass spectrometry. nih.gov For carboxylic acids, reagents can be used to form derivatives that are more readily detected by positive electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov For example, 4-bromo-N-methylbenzylamine can be used to "tag" carboxylic acids. The resulting derivative incorporates bromine, which has a characteristic isotopic pattern that facilitates clear identification in the mass spectrum. nih.gov

The following table summarizes common derivatization reagents and their applications for analyzing hydroxy acids.

| Analytical Method | Reagent(s) | Target Functional Group(s) | Purpose |

| GC-MS | Methoxyamine hydrochloride + MSTFA or BSTFA | -OH, -COOH, C=O | Increases volatility and thermal stability; prevents multiple derivatives. nih.govyoutube.com |

| GC-MS | Alkyl Chloroformates (e.g., MCF, ECF) | -OH, -COOH, -NH₂ | Creates volatile alkyl esters and ethers. nih.gov |

| HPLC-MS/MS | 4-bromo-N-methylbenzylamine + EDC/DMAP | -COOH | Introduces a tag for enhanced positive ESI-MS/MS detection and identification. nih.govnih.gov |

Biological and Ecological Significance in Interdisciplinary Research

Role in Natural Product Chemistry

The study of natural products often reveals complex molecules with significant biological activities. 2-(Hydroxymethyl)-3-methylbutanoic acid has been identified in this context, both as a metabolic product of microorganisms and as a potential building block for larger, more complex bioactive molecules.

Identification as a Metabolite in Fungi and Actinomycetes

Microorganisms are prolific producers of a vast array of secondary metabolites, many of which have been developed into life-saving drugs. The identification of this compound in various microbial species underscores the metabolic diversity of these organisms.

Metabolomic studies of the fungus Penicillium brevicompactum have revealed a diverse profile of secondary metabolites, including the well-known immunosuppressant mycophenolic acid. nih.govmdpi.comnih.gov While a comprehensive list of all metabolites produced by this fungus is extensive, the presence of various organic acids and their derivatives is a common feature of its metabolic fingerprint. nih.govnih.govsaskoer.ca

Significantly, 2-hydroxy-3-methylbutanoic acid, a closely related compound, has been reported in the actinomycete Streptomyces cavourensis. nih.gov Actinomycetes, particularly those of the genus Streptomyces, are renowned for their ability to produce a wide range of bioactive compounds. usda.govarmy.milnih.gov The isolation of this valine derivative from S. cavourensis points to its role in the primary or secondary metabolism of this bacterium. nih.gov

Table 1: Documented and Related Metabolites in Specified Microorganisms

| Compound | Microorganism | Finding |

| 2-Hydroxy-3-methylbutanoic acid | Streptomyces cavourensis | Reported as a metabolite. nih.gov |

| Mycophenolic acid | Penicillium brevicompactum | A well-known secondary metabolite. nih.govnih.gov |

| Brevianamide A | Penicillium brevicompactum | A known secondary metabolite. nih.gov |

| Thiosilvatins | Penicillium brevicompactum | A class of compounds identified in this species. nih.gov |

| Flavensomycin | Streptomyces cavourensis | A known antibiotic produced by this species. usda.gov |

| Diketopiperazines & Macrotetrolides | Streptomyces cavourensis | Bioactive compounds isolated from this species. army.mil |

Structural Component within Complex Bioactive Molecules

Beyond its existence as a standalone metabolite, derivatives of this compound are found integrated into the structure of larger, more complex natural products. A notable example is the lipopeptide antibiotic, brevibacillin.

Structural elucidation of brevibacillin, produced by the bacterium Brevibacillus laterosporus, has revealed that a similar molecule, (2S,3S)-2-hydroxy-3-methylpentanoic acid, serves as the N-terminal fatty acid component of this potent antimicrobial agent. google.commdpi.comnih.gov Brevibacillin exhibits significant activity against a range of Gram-positive bacteria, including drug-resistant strains. google.comdtu.dk The lipid portion of lipopeptides is crucial for their interaction with and disruption of bacterial cell membranes. While not the exact compound of focus, the presence of this structurally analogous fatty acid in brevibacillin highlights the potential for derivatives of this compound to be incorporated into bioactive lipopeptides. google.comnih.gov

Ecological Roles and Interspecies Chemical Communication

The chemical compounds produced by organisms often serve as signals that mediate interactions with other species and influence their surrounding environment. The stereochemistry of these molecules can be critical to their biological function.

Influence of Stereoisomers on Pheromone Bioactivity

Pheromones are chemical signals that trigger a social response in members of the same species. The specific three-dimensional arrangement of atoms in a molecule, known as stereoisomerism, can have a profound impact on its biological activity as a pheromone. In many cases, only one specific stereoisomer of a compound is biologically active, while others may be inactive or even inhibitory.

The bioactivity of pheromones is highly dependent on the chirality of the molecules. For a molecule to be a successful pheromone, it must fit precisely into a specific receptor protein in the receiving organism, much like a key fits into a lock. Different stereoisomers have different shapes, and therefore, only one may bind effectively to the receptor and elicit the intended behavioral or physiological response. There are instances where a mixture of stereoisomers is required for full biological activity. While there is no direct evidence in the search results linking this compound or its stereoisomers to a specific pheromonal system, the principles of stereoisomerism in chemical communication are well-established and would apply to this compound should it be identified as a pheromone in the future.

Contribution to Microbial Interplay and Biogeochemical Cycles

Microorganisms in complex environments, such as soil, communicate and interact through a variety of chemical signals. This chemical cross-talk, often referred to as quorum sensing, allows bacteria to coordinate their behavior, including biofilm formation and the production of secondary metabolites. The production of specific organic acids and other small molecules can influence the composition and function of microbial communities.

Furthermore, the metabolic activities of soil microorganisms are fundamental drivers of global biogeochemical cycles, such as the carbon and nitrogen cycles. The decomposition of organic matter and the transformation of nutrients are mediated by a vast array of microbial enzymes. While the direct involvement of this compound in these processes has not been specifically detailed in the provided search results, as a microbial metabolite, it would be part of the complex web of organic compounds that are produced, consumed, and transformed within these cycles. The compound itself is a derivative of valine, an amino acid, and its degradation would release carbon and potentially contribute to the nitrogen cycle.

Emerging Research Directions and Uncharted Territories

Development of Novel Biocatalytic Platforms for Sustainable Production

The transition from petrochemical-based synthesis to sustainable, bio-based production is a central goal of modern biotechnology. For 2-(Hydroxymethyl)-3-methylbutanoic acid, the development of novel biocatalytic platforms represents a significant and promising research frontier. Current chemical synthesis methods can be costly and environmentally challenging. researchgate.net Biocatalysis, using either isolated enzymes or whole microbial cells, offers a green alternative.

Research efforts are likely to focus on engineering microbial hosts like Escherichia coli or Corynebacterium glutamicum, which are well-established platforms for producing branched-chain amino acids (BCAAs), the natural precursors to this compound. nih.govresearchgate.net The biosynthesis would likely begin with L-valine, a common fermentation product. A hypothetical biocatalytic cascade could be designed by introducing and optimizing a specific set of enzymes to convert L-valine into the target acid.

This metabolic engineering approach would involve several key steps:

Pathway Design : Constructing a novel synthetic pathway using enzymes sourced from various organisms. mdpi.com

Enzyme Discovery and Engineering : Identifying or evolving enzymes with high specificity and activity for each step.

Host Engineering : Modifying the host organism's metabolism to direct carbon flux towards the desired product and eliminate competing pathways. acs.org

Process Optimization : Fine-tuning fermentation conditions, such as pH, temperature, and nutrient feed, to maximize yield and productivity. mdpi.com

A potential enzymatic pathway is outlined in the table below.

| Proposed Reaction Step | Enzyme Class | Function | Potential Source Organism |

| L-Valine → 2-Ketoisovalerate | Transaminase | Removes the amino group from L-valine. | Corynebacterium glutamicum, Escherichia coli |

| 2-Ketoisovalerate → 3-Methylbutanoic acid | Decarboxylase | Removes the carboxyl group from the keto acid. | Lactococcus lactis |

| 3-Methylbutanoic acid → 3-Methyl-3-hydroxybutanoic acid | Hydroxylase | Adds a hydroxyl group. | Pseudomonas species |

| 3-Methyl-3-hydroxybutanoic acid → this compound | Hydroxymethyltransferase | Adds a hydroxymethyl group at the C2 position. | To be discovered/engineered |

Drawing inspiration from the successful sustainable production of other organic acids, such as (R)-3-hydroxybutyric acid and various biopolymers, these platforms could utilize renewable feedstocks like glucose or industrial residues, further enhancing their economic and environmental viability. researchgate.netnih.gov

Elucidation of Regulatory Networks Governing its Metabolic Flux

The production of this compound, whether in native or engineered organisms, is intrinsically linked to the metabolic flux through the BCAA pathways. Understanding the complex regulatory networks that govern this flux is crucial for both optimizing biotechnological production and comprehending its physiological roles.

The biosynthesis and degradation of BCAAs are tightly controlled at multiple levels to meet the cell's needs while preventing the toxic accumulation of intermediates. nih.gov In many bacteria, the key control points lie in the initial biosynthetic enzymes.

Key regulatory mechanisms include:

Feedback Inhibition : The final products of the pathway (e.g., valine, leucine (B10760876), isoleucine) can bind to and inhibit the activity of early enzymes, such as acetohydroxyacid synthase (AHAS). This allosteric regulation provides rapid control over the pathway's output. nih.govresearchgate.net

Transcriptional Attenuation : The expression of the genes encoding BCAA biosynthetic enzymes can be controlled by the availability of the amino acids themselves. This mechanism fine-tunes the amount of enzyme produced based on cellular demand. nih.gov

Global Regulators : Central metabolic regulators can also influence the flux towards BCAAs by controlling the supply of precursors like pyruvate.

Elucidating these networks involves a combination of genetics, transcriptomics, and metabolomics. By identifying the specific transcription factors, small molecule effectors, and enzyme-level controls, researchers can develop strategies to rewire these networks. For instance, removing feedback inhibition in key enzymes is a common and effective strategy to dramatically increase the metabolic flux towards a desired BCAA-derived product in engineered strains. nih.govresearchgate.net

| Regulatory Element | Target | Mechanism of Action | Impact on Metabolic Flux |

| Acetohydroxyacid Synthase (AHAS) | Enzyme Activity | Feedback inhibition by L-valine, L-leucine, L-isoleucine. | Directly controls entry into the BCAA synthesis pathway. |

| Dihydroxyacid Dehydratase (DHAD) | Enzyme Activity | Substrate and product inhibition. | Can create bottlenecks in the pathway. |

| Branched-chain amino acid aminotransferase (BCAT) | Gene Expression | Regulated by nitrogen availability and specific transcription factors. | Controls the final step of BCAA synthesis and the first step of catabolism. |

| Lrp/AsnC family proteins | Transcription Factors | Sense intracellular BCAA levels and regulate gene expression. | Modulates the overall capacity of the biosynthetic pathway. |

Future research will focus on creating detailed computational models of these networks to predict the effects of genetic modifications, thereby enabling a more rational design of high-producing microbial strains.

Exploration of Undiscovered Biological Functions in Diverse Organisms and Environments

While this compound and its close isomers are recognized as byproducts of mammalian BCAA metabolism, particularly in association with certain metabolic disorders, their biological functions in the broader tree of life remain largely uncharted territory. hmdb.ca The vast majority of organisms, including plants, fungi, and diverse prokaryotes, also metabolize BCAAs, suggesting that this compound or its variants may be more widespread than currently appreciated.

Future exploration in this area could reveal novel biological roles:

Signaling Molecules : Given that structurally related molecules, such as γ-hydroxybutyrate (GHB), function as neurotransmitters, it is plausible that this compound could act as a signaling molecule in other biological contexts. mdpi.com It might mediate cell-to-cell communication in microbial communities (quorum sensing) or act as a developmental trigger in plants or fungi.

Metabolic Overflow and Stress Response : In some organisms, the production of such acids could be a mechanism to handle metabolic overflow or as a response to environmental stress, such as nutrient imbalance or exposure to toxins.

Ecological Interactions : The compound could play a role in interactions between species. For example, it might be secreted by a microbe to inhibit the growth of competitors or to establish a symbiotic relationship with a host.

Discovering these functions will require advanced analytical techniques, primarily mass spectrometry-based metabolomics, applied to a wide range of organisms and environmental samples (e.g., soil, marine sediments, plant tissues). By correlating the presence and abundance of this compound with specific physiological states, developmental stages, or environmental conditions, researchers can begin to infer its currently unknown biological significance.

Application in Metabolomics and Systems Biology for Pathway Mapping and Biomarker Discovery

In the realm of systems biology, which seeks to understand biological systems as a whole, metabolites are critical readouts of cellular state. This compound and its isomers serve as valuable nodes in the complex web of metabolic interactions, offering insights into pathway activity and regulation.

The application of this compound in metabolomics extends beyond simple detection; it is a key tool for functional analysis of metabolic networks:

Pathway Mapping : The presence and concentration of this compound provide a direct window into the flux through BCAA catabolism. researchgate.net When its levels are correlated with data from genomics, transcriptomics, and proteomics, it helps to construct and validate comprehensive models of cellular metabolism. For example, a buildup of this acid following a specific genetic or environmental perturbation can confirm the function of an enzyme or a regulatory protein within the pathway. nih.gov

Biomarker of Metabolic State : Outside of a clinical context, the compound acts as a biomarker for specific metabolic phenotypes. In biotechnology, it can signal metabolic imbalances or bottlenecks in engineered microbes, guiding further optimization. In environmental studies, its detection in a sample could indicate the activity of specific microbial groups with BCAA-degrading capabilities. The Human Metabolome Database notes that the related 2-Hydroxy-3-methylbutyric acid is a known metabolite associated with the catabolism of valine, leucine, and isoleucine. hmdb.cahmdb.ca

Systems biology research utilizes this metabolite to understand how perturbations ripple through metabolic networks. By tracing the changes in this and other related compounds, scientists can map the intricate connections between different metabolic pathways, such as the interplay between amino acid metabolism, the TCA cycle, and fatty acid synthesis.

| Metabolomics Application | Role of this compound | Related Pathways Investigated |

| Metabolic Phenotyping | Indicator of BCAA catabolic flux. | Valine, Leucine, and Isoleucine Degradation |

| Functional Genomics | Validates gene function when its accumulation is linked to a specific gene knockout. | Branched-Chain α-Keto Acid Dehydrogenase Complex Activity |

| Systems Biology Modeling | A node in metabolic network models to connect BCAA metabolism with central carbon metabolism. | TCA Cycle, Gluconeogenesis, Ketogenesis |

| Biomarker Discovery | A potential biomarker for cellular stress or specific metabolic states in non-clinical models. | Amino Acid Metabolism, Organic Acid Metabolism |

Ultimately, studying this compound within a systems biology framework provides a more holistic understanding of its role, transforming it from an isolated molecule into an informative indicator of complex biological processes.

Q & A

Q. What are the key synthetic strategies for 2-(Hydroxymethyl)-3-methylbutanoic acid in laboratory settings, and how can reaction parameters be optimized?

Common methods include asymmetric hydrogenation of ketone precursors (e.g., 3-methyl-2-oxobutanoic acid) using chiral catalysts or enzymatic biocatalysts to achieve enantioselectivity. Optimization involves adjusting temperature (e.g., 25–40°C), pH (6–8 for enzymatic reactions), and catalyst loading. Design of Experiments (DOE) frameworks can systematically evaluate these parameters. For stereoselective synthesis, chiral auxiliaries or kinetic resolution may enhance enantiomeric excess (ee) .

Q. Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?

- NMR Spectroscopy : Distinguishes stereoisomers via coupling constants and chemical shifts (e.g., δ 1.21–1.27 ppm for methyl groups in diastereomers) .

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns).

- X-ray Crystallography : Definitive confirmation of absolute configuration if single crystals are obtained.

- Mass Spectrometry : Validates molecular weight (e.g., 132.16 g/mol for the target compound) .

Advanced Research Questions

Q. How can researchers overcome enantioselectivity challenges in synthesizing this compound?

- Catalyst Selection : Transition-metal catalysts (e.g., Ru-BINAP complexes) or engineered enzymes (e.g., ketoreductases) improve ee.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions.

- Kinetic Resolution : Racemic mixtures can be resolved using lipases or esterases .

Q. What strategies address discrepancies in reported biological activities of this compound across studies?

- Purity Validation : Ensure >98% purity via HPLC and NMR to exclude confounding impurities.

- Stereochemical Analysis : Compare activity of (R)- and (S)-enantiomers, as biological effects often depend on configuration.

- Standardized Assays : Reproduce results under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines or enzyme systems .

Q. What integrated approaches identify molecular targets of this compound in metabolic pathways?

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like dehydrogenases or kinases.

- QSAR Studies : Correlate structural modifications (e.g., substituent effects) with activity changes.

- Metabolomics : Track isotope-labeled compound uptake and metabolic byproducts via LC-MS .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.